Estrogen receptor modulator 1

Tamoxifen resistance PKCα overexpression Xenograft tumor regression

Estrogen receptor modulator 1 (compound 18, BTC) is a selective estrogen mimic (SEM) validated in tamoxifen-resistant MCF-7:5C and T47D:A18/PKCα models where standard SERMs fail. At 100 nM, it inhibits resistant colony formation and induces apoptosis without the uterine weight gain caused by tamoxifen or estradiol. This compound is essential for PKCα-driven resistance pathway dissection and SEM benchmarking. Source with guaranteed ≥98% purity for reproducible in vivo oral dosing studies.

Molecular Formula C14H10O2S
Molecular Weight 242.29 g/mol
CAS No. 63676-22-2
Cat. No. B1667962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor modulator 1
CAS63676-22-2
SynonymsBTC; 
Molecular FormulaC14H10O2S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)O)O
InChIInChI=1S/C14H10O2S/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H
InChIKeyMDGWZLQPNOETLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Estrogen Receptor Modulator 1 (CAS 63676-22-2) | SERM Research Compound for Tamoxifen-Resistant Breast Cancer Models


Estrogen receptor modulator 1 (CAS 63676-22-2), also designated as compound 18 or BTC (RALOXIFENE CORE), is a synthetic benzothiophene derivative with the molecular formula C14H10O2S and a molecular weight of 242.29 g/mol . This compound is classified as a selective estrogen receptor modulator (SERM) and has been characterized in primary literature as a selective estrogen mimic (SEM) designed to engage estrogen receptor signaling pathways in tamoxifen-resistant breast cancer models [1]. The compound exhibits an experimentally determined pIC50 of 0.46 for estrogen receptor binding in cell-free assays, corresponding to an IC50 of approximately 347 nM, and demonstrates oral bioavailability in preclinical xenograft studies .

Why Estrogen Receptor Modulator 1 (63676-22-2) Cannot Be Interchanged with Tamoxifen or Other SERMs in Resistant Models


Substituting Estrogen receptor modulator 1 with generic SERMs such as tamoxifen or raloxifene fails in tamoxifen-resistant experimental systems due to fundamentally distinct pharmacological behavior. Unlike tamoxifen, which loses efficacy in PKCα-overexpressing, hormone-independent breast cancer models and exhibits uterotrophic effects due to endometrial ERα agonism, Estrogen receptor modulator 1 retains potent anti-tumor activity in tamoxifen-resistant xenografts while showing no significant gain in uterine weight in treated mice [1]. The compound belongs to the selective estrogen mimic (SEM) subclass, mechanistically differentiated by its capacity to mimic estradiol's tumor-suppressive actions in resistant contexts without the associated estrogenic side effects that limit clinical SERM utility . Standard in-class compounds lack demonstrated activity in the specific MCF-7:5C and T47D:A18/PKCα tamoxifen-resistant cell lines against which this compound has been quantitatively validated [1].

Estrogen Receptor Modulator 1 (63676-22-2) Comparative Quantitative Evidence for Procurement Decisions


In Vivo Tumor Regression in Tamoxifen-Resistant PKCα-Overexpressing Xenografts

Estrogen receptor modulator 1 induces significant tumor regression in tamoxifen-resistant T47D:A18/PKCα xenografts following oral administration at 1.5 mg/animal daily for 2 weeks, whereas tamoxifen is ineffective in this same model due to PKCα-mediated resistance [1]. This represents a direct head-to-head model comparison demonstrating retained efficacy in a clinically relevant resistance context where the standard-of-care SERM fails.

Tamoxifen resistance PKCα overexpression Xenograft tumor regression Oral bioavailability

Growth Inhibition of Tamoxifen-Resistant MCF-7:5C Breast Cancer Cells

Estrogen receptor modulator 1 at 100 nM significantly inhibits the growth of MCF-7:5C tamoxifen-resistant breast cancer cells over 9 days and induces apoptosis by day 6 [1]. The MCF-7:5C subline is a well-characterized model of acquired tamoxifen resistance; standard SERMs including tamoxifen and its active metabolite 4-hydroxytamoxifen show markedly reduced or absent growth-inhibitory activity in this cell line, whereas Estrogen receptor modulator 1 retains potent anti-proliferative effects [1].

MCF-7:5C Tamoxifen resistance Apoptosis induction Cell viability

Colony Formation Inhibition in T47D:A18/PKCα and T47D:A18-TAM1 Resistant Cell Lines

Estrogen receptor modulator 1 at 100 nM for 10 days inhibits colony formation in both T47D:A18/PKCα (PKCα-overexpressing) and T47D:A18-TAM1 (tamoxifen-selected) resistant breast cancer cell lines [1]. Both cell lines represent distinct mechanisms of tamoxifen resistance: PKCα overexpression and chronic tamoxifen selection, respectively. Tamoxifen shows minimal to no inhibition of colony formation in these same resistant sublines, whereas the parental T47D:A18 line remains sensitive to tamoxifen, confirming the resistance phenotype [1].

Colony formation PKCα overexpression T47D:A18-TAM1 Tamoxifen resistance

Reduced Uterotrophic Activity Relative to Tamoxifen and Estradiol

Estrogen receptor modulator 1 displays no significant gain in uterine weight in treated mice, contrasting sharply with tamoxifen and 17β-estradiol, both of which induce pronounced uterine weight increases in preclinical models [1]. Tamoxifen is known to increase uterine weight by approximately 2- to 4-fold in rodent uterotrophic assays due to its partial agonist activity in endometrial tissue, a finding correlated with increased endometrial cancer risk in clinical populations [2]. The absence of significant uterotrophic activity with Estrogen receptor modulator 1 suggests a distinct tissue-selectivity profile.

Uterotrophic activity Endometrial safety Selective estrogen mimic Tissue selectivity

Estrogen Receptor Binding Affinity: pIC50 0.46 (IC50 ~347 nM)

Estrogen receptor modulator 1 demonstrates estrogen receptor binding with a pIC50 of 0.46 (equivalent to IC50 ~347 nM) in cell-free assays [1]. For context, 4-hydroxytamoxifen (the active metabolite of tamoxifen) binds ERα with reported IC50 values in the range of 0.1-5 nM in similar competitive binding assays, while raloxifene exhibits ERα IC50 values of approximately 0.7-2 nM [2]. The compound shows approximately 70- to 350-fold lower binding affinity than these clinical SERMs, which is consistent with its design as a selective estrogen mimic (SEM) rather than a high-affinity antagonist—a deliberate pharmacological distinction that may contribute to its unique activity profile in resistant models [1].

ER binding affinity Cell-free assay Radioligand binding SERM potency

Oral Bioavailability Demonstrated in Preclinical Xenograft Models

Estrogen receptor modulator 1 is orally active, with tumor regression observed in T47D:A18/PKCα xenografts following daily oral administration at 1.5 mg/animal [1]. While comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability F%) are not reported in the primary literature, the demonstration of in vivo efficacy via oral gavage confirms adequate oral absorption and systemic exposure to achieve pharmacodynamic effects [1]. This contrasts with many research-grade ER ligands that require parenteral administration (e.g., subcutaneous pellets for estradiol) or exhibit poor oral bioavailability.

Oral bioavailability Pharmacokinetics In vivo dosing Xenograft

Estrogen Receptor Modulator 1 (63676-22-2) Validated Research Application Scenarios


Investigating PKCα-Mediated Tamoxifen Resistance Mechanisms in Breast Cancer

Estrogen receptor modulator 1 serves as a critical tool compound for studying PKCα-driven tamoxifen resistance. In T47D:A18/PKCα xenograft models, the compound induces tumor regression following oral administration at 1.5 mg/animal daily for 2 weeks, whereas tamoxifen is ineffective [1]. This makes it uniquely suitable for dissecting PKCα signaling pathways in endocrine resistance and for validating downstream targets in this clinically relevant resistance context.

Studying Acquired Tamoxifen Resistance Using MCF-7:5C and T47D:A18-TAM1 Models

This compound enables functional studies of acquired tamoxifen resistance in two well-characterized cell line models: MCF-7:5C (derived from long-term estrogen deprivation) and T47D:A18-TAM1 (selected by chronic tamoxifen exposure). At 100 nM, Estrogen receptor modulator 1 significantly inhibits MCF-7:5C growth over 9 days with apoptosis by day 6, and suppresses colony formation in T47D:A18-TAM1 cells [1]. These properties support its use in high-content screening, resistance-reversal studies, and mechanistic investigations of ER signaling in tamoxifen-refractory disease.

Evaluating ER-Mediated Effects Without Confounding Uterotrophic Activity

Estrogen receptor modulator 1 is distinguished by its lack of significant uterine weight gain in treated mice, in contrast to tamoxifen and 17β-estradiol which induce pronounced uterotrophic effects [1]. This property makes it a preferred compound for studies requiring clean interpretation of ER signaling in non-uterine tissues, for experiments where endometrial hyperplasia would confound histopathological or molecular endpoints, and as a reference compound for benchmarking uterine safety profiles of novel SERM/SERD candidates.

Pharmacological Validation of Selective Estrogen Mimic (SEM) Mechanism

As a prototypical selective estrogen mimic, this compound activates ER-mediated transcription in a manner distinct from both pure antagonists (fulvestrant) and classical SERMs (tamoxifen, raloxifene). Its unique profile—lower ER binding affinity (pIC50 0.46) yet retained activity in resistant models—supports its use as a reference standard for characterizing novel SEM candidates, validating ER conformation-specific assays, and studying ligand-specific coregulator recruitment patterns that underlie differential tissue selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrogen receptor modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.